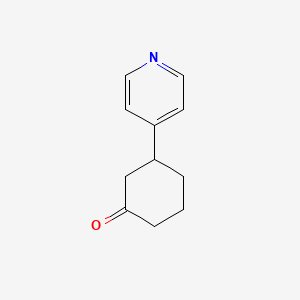

3-(4-Pyridinyl)cyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Pyridinyl)cyclohexanone, also known as PCC, is a popular organic compound used in scientific research and various industries. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .

Molecular Structure Analysis

Cyclohexanone, a related compound, exists almost exclusively in the chair form and only a small amount in skew–boat forms . The conformational features of cyclohexanone show flattening of the ring at the region of the carbonyl group .Physical And Chemical Properties Analysis

3-(4-Pyridinyl)cyclohexanone has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . Physical properties of matter include color, density, hardness, and melting and boiling points .Scientific Research Applications

Catalysis and Chemical Transformations

- 3-(4-Pyridinyl)cyclohexanone and its derivatives play a significant role in catalysis, particularly in stereoselective organocatalysis. Miao and Wang (2008) demonstrated the use of polystyrene-immobilized pyrrolidine as a highly efficient and reusable catalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins. This process achieved high yields and excellent diastereoselectivities, showcasing the potential of cyclohexanone derivatives in synthetic organic chemistry (Miao & Wang, 2008).

Synthesis and Structural Analysis

- Research by Rusnac et al. (2020) focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds including 2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin-2-yl)methanone. These compounds exhibited moderate antifungal activity, suggesting their potential in pharmaceutical applications (Rusnac et al., 2020).

Environmental and Industrial Applications

- The derivative of 3-(4-Pyridinyl)cyclohexanone, cyclohexanone, is crucial in environmental and industrial applications. Wang et al. (2011) reported the use of a Pd@carbon nitride catalyst for highly selective hydrogenation of phenol to cyclohexanone. This process is significant in the manufacture of polyamides in the chemical industry (Wang et al., 2011).

Advanced Materials Development

- In the field of material sciences, cyclohexanone derivatives are employed for developing new materials. Samshuddin et al. (2014) synthesized highly-substituted cyclohexanol derivatives from 2-acetylpyridine and 4-halogenobenzaldehydes. These compounds showed different crystal structures, highlighting their potential in designing materials with specific properties (Samshuddin et al., 2014).

properties

IUPAC Name |

3-pyridin-4-ylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METNHIXEVWGHGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Pyridinyl)cyclohexanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.